Cas no 16424-04-7 (6-isothiocyanatohexanoic acid)

6-isothiocyanatohexanoic acid 化学的及び物理的性質
名前と識別子
-
- 6-isothiocyanatohexanoic acid
- HPOLGIXOQGDPRI-UHFFFAOYSA-N
- 16424-04-7
- EN300-144341
- SCHEMBL3117317
-
- インチ: InChI=1S/C7H11NO2S/c9-7(10)4-2-1-3-5-8-6-11/h1-5H2,(H,9,10)
- InChIKey: HPOLGIXOQGDPRI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 173.05104977Da
- どういたいしつりょう: 173.05104977Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
6-isothiocyanatohexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-144341-5.0g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 5.0g |
$2110.0 | 2023-02-15 | ||
Enamine | EN300-144341-1.0g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-144341-10.0g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 10.0g |
$3130.0 | 2023-02-15 | ||
Enamine | EN300-144341-500mg |
6-isothiocyanatohexanoic acid |
16424-04-7 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-144341-5000mg |
6-isothiocyanatohexanoic acid |
16424-04-7 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-144341-0.25g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 0.25g |
$670.0 | 2023-02-15 | ||
Enamine | EN300-144341-0.5g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 0.5g |
$699.0 | 2023-02-15 | ||
Enamine | EN300-144341-2.5g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 2.5g |
$1428.0 | 2023-02-15 | ||
Enamine | EN300-144341-0.1g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 0.1g |
$640.0 | 2023-02-15 | ||
Enamine | EN300-144341-50mg |
6-isothiocyanatohexanoic acid |
16424-04-7 | 50mg |
$612.0 | 2023-09-29 |
6-isothiocyanatohexanoic acid 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
6-isothiocyanatohexanoic acidに関する追加情報
Recent Advances in the Application of 6-Isothiocyanatohexanoic Acid (CAS: 16424-04-7) in Chemical Biology and Pharmaceutical Research
6-Isothiocyanatohexanoic acid (CAS: 16424-04-7) is a bifunctional compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug conjugation, protein modification, and bioconjugation strategies. This research briefing provides an overview of the latest advancements and applications of this compound, highlighting its role in innovative therapeutic and diagnostic approaches.
Recent studies have demonstrated the utility of 6-isothiocyanatohexanoic acid as a linker molecule in antibody-drug conjugates (ADCs). The isothiocyanate group enables selective conjugation to primary amines, while the carboxylic acid moiety allows for further functionalization. A 2023 study published in Bioconjugate Chemistry showcased its application in developing stable ADCs with improved pharmacokinetic properties, leveraging the compound's ability to form thiourea bonds with lysine residues on antibodies.
In the field of targeted drug delivery, researchers have explored 6-isothiocyanatohexanoic acid as a key component in nanoparticle functionalization. A recent Journal of Controlled Release publication (2024) detailed its use in creating pH-responsive drug delivery systems, where the compound served as a bridge between targeting ligands and polymeric nanoparticles, demonstrating enhanced tumor-specific accumulation in preclinical models.
Proteomics research has benefited from 6-isothiocyanatohexanoic acid's properties as well. A groundbreaking 2023 study in Nature Methods employed this reagent for stable isotope labeling of proteins, enabling more accurate quantitative mass spectrometry analyses. The study reported superior labeling efficiency compared to traditional NHS-ester based approaches, particularly for low-abundance proteins.
The compound's application extends to diagnostic imaging, where it has been utilized as a chelator for radioisotopes. Recent work published in Nuclear Medicine and Biology (2024) demonstrated its effectiveness in 68Ga-labeling of peptides for PET imaging, showing improved in vivo stability and targeting specificity compared to conventional DOTA-based conjugates.
From a synthetic chemistry perspective, novel derivatives of 6-isothiocyanatohexanoic acid have been developed to expand its utility. A 2024 Organic & Biomolecular Chemistry paper described a series of water-soluble variants with modified spacer lengths, offering tunable reactivity profiles for diverse biological applications while maintaining the compound's essential characteristics.
Despite these advancements, challenges remain in optimizing the stability and selectivity of conjugates formed with 6-isothiocyanatohexanoic acid. Current research directions focus on developing next-generation derivatives with improved pharmacokinetic properties and reduced off-target effects, as highlighted in a comprehensive review published in Advanced Drug Delivery Reviews (2023).
In conclusion, 6-isothiocyanatohexanoic acid (CAS: 16424-04-7) continues to prove its value as a versatile tool in chemical biology and pharmaceutical research. Its unique combination of reactivity and biocompatibility makes it particularly valuable for developing novel therapeutic and diagnostic agents, with ongoing research expanding its applications and addressing current limitations.
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